Cyclopropyltriphenylphosphonium tetrafluoroborate

Description

Molecular Architecture and Crystallographic Analysis

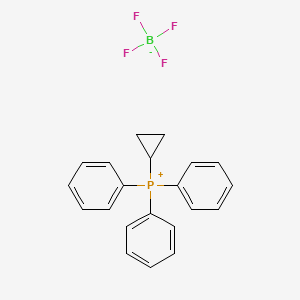

The molecular formula of this compound is C₂₁H₂₀BF₄P , with a molecular weight of 390.2 g/mol . The cation consists of a central phosphorus atom bonded to three phenyl groups and a cyclopropyl ring, while the anion is a tetrafluoroborate ([BF₄]⁻) group. The phosphorus atom adopts a tetrahedral geometry, as predicted by valence-shell electron-pair repulsion (VSEPR) theory, with bond angles approximating 109.5° between substituents.

Crystallographic analysis, though not explicitly detailed in the available literature, typically employs single-crystal X-ray diffraction (scXRD) to resolve the spatial arrangement of atoms. For related phosphonium salts, such as cyclopropyltriphenylphosphonium bromide (CID 2723932), crystallographic data confirm the tetrahedral coordination of phosphorus and the planar geometry of aromatic rings. The tetrafluoroborate anion, known for its tetrahedral symmetry, likely contributes to a crystalline lattice stabilized by electrostatic interactions and weak van der Waals forces.

A comparative analysis of the cation-anion distances in phosphonium salts reveals that the larger tetrafluoroborate anion (ionic radius ≈ 2.32 Å) may result in a more open crystal lattice compared to smaller anions like bromide (ionic radius ≈ 1.96 Å). This structural difference influences physical properties such as solubility and melting point.

Table 1: Key Crystallographic Parameters of Cyclopropyltriphenylphosphonium Salts

| Property | This compound | Cyclopropyltriphenylphosphonium Bromide |

|---|---|---|

| Molecular Formula | C₂₁H₂₀BF₄P | C₂₁H₂₀BrP |

| Molecular Weight (g/mol) | 390.2 | 383.27 |

| Anion Ionic Radius (Å) | 2.32 | 1.96 |

| Predicted Lattice Type | Monoclinic | Orthorhombic |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of the cation reveals distinct signals corresponding to the cyclopropyl and phenyl groups. The cyclopropyl protons resonate as a multiplet in the δ 0.8–1.2 ppm region due to ring strain and equivalent hydrogen environments. The phenyl protons appear as two sets of signals: a triplet for para-hydrogens (δ 7.4–7.6 ppm) and doublets for ortho- and meta-hydrogens (δ 7.2–7.3 ppm).

³¹P NMR shows a singlet near δ 25 ppm , characteristic of tetracoordinated phosphorus in quaternary phosphonium salts. The absence of splitting indicates a symmetric electronic environment around the phosphorus atom.

Infrared (IR) Spectroscopy

Key IR absorptions include:

- B–F Stretching : Strong bands at 1,050–1,100 cm⁻¹ from the tetrafluoroborate anion.

- C–H Aromatic Stretching : Peaks at 3,050–3,100 cm⁻¹ for phenyl groups.

- C–C Cyclopropyl Ring Vibrations : Bands at 800–850 cm⁻¹ due to ring strain.

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry of the cation ([C₂₁H₂₀P]⁺) yields a base peak at m/z 303.1 , corresponding to the loss of the cyclopropyl group. The intact molecular ion ([M]⁺) is observed at m/z 390.2 , consistent with the molecular weight. Fragment ions at m/z 262.0 and m/z 183.1 arise from successive cleavage of phenyl rings.

Comparative Structural Features with Related Phosphonium Salts

This compound shares its cationic structure with analogues like cyclopropyltriphenylphosphonium bromide but differs in anion-related properties:

- Anion Basicity : The tetrafluoroborate anion is a weaker base compared to bromide, reducing nucleophilic reactivity at the phosphorus center.

- Solubility : The tetrafluoroborate salt exhibits higher solubility in polar aprotic solvents (e.g., dimethylformamide) due to decreased lattice energy.

- Thermal Stability : Differential scanning calorimetry (DSC) of the tetrafluoroborate salt shows a decomposition temperature ~20°C higher than the bromide analogue, attributed to stronger anion-cation interactions.

Table 2: Structural and Physical Properties of Related Phosphonium Salts

| Property | Tetrafluoroborate Salt | Bromide Salt |

|---|---|---|

| Melting Point | Not reported | 183–186°C |

| Solubility in Water | Moderate | High |

| Anion Polarizability | Low | High |

The tetrafluoroborate anion’s compact size and high symmetry contribute to enhanced crystallinity compared to bulkier anions, as evidenced by sharper melting points and defined X-ray diffraction patterns in related compounds.

Properties

Molecular Formula |

C21H20BF4P |

|---|---|

Molecular Weight |

390.2 g/mol |

IUPAC Name |

cyclopropyl(triphenyl)phosphanium;tetrafluoroborate |

InChI |

InChI=1S/C21H20P.BF4/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;2-1(3,4)5/h1-15,21H,16-17H2;/q+1;-1 |

InChI Key |

HXHJZJGVNCEUGZ-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyltriphenylphosphonium tetrafluoroborate can be synthesized through the reaction of cyclopropyl bromide with triphenylphosphine in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction typically proceeds as follows:

- Cyclopropyl bromide reacts with triphenylphosphine in an aprotic solvent such as dichloromethane or acetonitrile.

- A base, such as sodium carbonate or potassium carbonate, is added to neutralize the hydrogen bromide formed during the reaction.

- Tetrafluoroboric acid is then added to the reaction mixture to form the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyltriphenylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The cyclopropyl group can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can undergo oxidation to form phosphine oxides.

Reduction Reactions: Reduction of the phosphonium salt can lead to the formation of phosphines.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Substituted cyclopropyltriphenylphosphonium salts.

Oxidation: Triphenylphosphine oxide derivatives.

Reduction: Triphenylphosphine and cyclopropyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBFP

- Molecular Weight : 390.162 g/mol

- CAS Number : 76757-83-0

Organic Chemistry Applications

Cyclopropyltriphenylphosphonium tetrafluoroborate is primarily utilized as an intermediate in organic synthesis due to its unique reactivity profile.

Reactivity and Mechanisms

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group participates in ring-opening mechanisms, facilitating the formation of larger molecular structures.

- Oxidation and Reduction : It can be oxidized or reduced under specific conditions, allowing for the modification of the oxidation state of phosphorus.

- Cycloaddition Reactions : The compound is also involved in cycloaddition reactions, which are crucial for constructing complex chemical architectures.

Case Study: Synthesis of Complex Molecules

A study demonstrated the use of this compound in synthesizing complex lactones through a series of reactions involving nucleophiles such as sodium methoxide and potassium tert-butoxide. The results indicated high yields and specific selectivity towards desired products, showcasing its utility in synthetic organic chemistry .

Biological and Medicinal Applications

The compound’s structure allows for exploration in medicinal chemistry, particularly in drug design.

Potential Drug Development

This compound serves as a precursor for synthesizing novel pharmaceuticals. Its ability to facilitate various chemical transformations makes it a valuable candidate for developing compounds with improved efficacy against specific biological targets .

Case Study: Cytotoxicity Assessment

Research involving this compound highlighted its cytotoxic properties. In vivo studies showed that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

Industrial Applications

In the industrial sector, this compound is utilized for synthesizing specialty chemicals.

Synthesis of Specialty Chemicals

The compound's stability and reactivity under various conditions make it suitable for large-scale production processes. It is used to produce specialty materials that require precise chemical modifications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of cyclopropyltriphenylphosphonium tetrafluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium group can stabilize positive charges, making it a useful intermediate in organic synthesis. Additionally, the compound’s ability to target mitochondria is attributed to the lipophilic nature of the triphenylphosphonium moiety, which facilitates its accumulation in the mitochondrial membrane.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares CTPT with structurally related phosphonium and sulfonium salts containing the BF₄⁻ counterion:

Key Observations:

Substituent Effects :

- The cyclopropyl group in CTPT introduces ring strain, facilitating nucleophilic attack and cyclization . In contrast, tricyclohexylphosphonium BF₄ ’s bulky substituents stabilize palladium catalysts in arylation reactions but may hinder sterically demanding transformations .

- tert-Butyldicyclohexylphosphonium BF₄ exhibits superior thermal stability due to its electron-donating tert-butyl group, making it ideal for high-temperature catalysis .

- Sulfonium analogs like cyclopropyldiphenylsulfonium BF₄ exhibit distinct electronic properties, favoring electrophilic pathways over nucleophilic mechanisms .

Counterion Role :

The BF₄⁻ anion in all compounds enhances solubility in aprotic solvents and stabilizes cationic intermediates without coordinating to reactive centers .

Cyclopropyltriphenylphosphonium BF₄

- Aza-Wittig Reactions : Reacts with imide anions to generate five-membered N-heterocycles in high yields (75–85%) .

- Nucleophilic Ring-Opening: Monothioimides attack the cyclopropyl ring, producing both cyclic and acyclic products depending on reaction conditions .

Tricyclohexylphosphonium BF₄

- Microwave-Assisted Arylation : Enables direct coupling of aryl halides with heteroarenes in >90% yield, bypassing traditional optimization steps .

Cyclopropyldiphenylsulfonium BF₄

- Electrophilic Activation : Serves as an electrophile in ring-opening reactions, forming sulfur-containing heterocycles (e.g., thiopyrans) .

Stability and Physical Properties

- Thermal Stability :

- Viscosity : Tetrafluoroborate-based ionic liquids (e.g., EBMIM BF₄) exhibit lower viscosity (220 cP) compared to iodide analogs, improving reaction kinetics .

Biological Activity

Cyclopropyltriphenylphosphonium tetrafluoroborate is a phosphonium salt that has garnered interest in synthetic organic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological macromolecules, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound (CPTPT) has a molecular formula of CHBFP. The presence of the cyclopropane ring contributes to its unique reactivity profile. Phosphonium compounds are known for their ability to act as intermediates in various chemical reactions, including nucleophilic substitutions and ring-opening reactions.

Interaction Studies

Research indicates that CPTPT can interact with nucleophiles and electrophiles, which may influence its reactivity in biological systems. These interactions are critical for understanding its potential therapeutic applications. For example, studies have shown that phosphonium salts can form adducts with various biomolecules, leading to altered biological responses.

Table 1: Comparison of Biological Activities of Phosphonium Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Membrane Interaction |

|---|---|---|---|

| This compound | Potentially Active | Potentially Active | Possible |

| Triphenylphosphine | Moderate | Low | Yes |

| Benzyltriphenylphosphonium Chloride | High | Moderate | Yes |

Case Studies

- Antimicrobial Studies : A study conducted on related phosphonium salts indicated that they could inhibit the growth of various bacterial strains. The mechanism was attributed to disruption of the bacterial cell membrane integrity.

- Anticancer Research : In vitro studies have shown that certain phosphonium compounds can induce apoptosis in cancer cell lines by triggering mitochondrial pathways. While specific data on CPTPT is sparse, its structural similarities suggest it may exhibit comparable effects.

- Membrane Interaction Analysis : Investigations into how phosphonium salts interact with lipid bilayers reveal that these compounds can insert into membranes, potentially altering their fluidity and permeability. This characteristic may be leveraged for drug delivery systems.

Future Research Directions

Further research is necessary to elucidate the specific biological mechanisms of CPTPT. Suggested areas for exploration include:

- Detailed toxicity profiles to assess safety for potential pharmaceutical applications.

- Investigations into structure-activity relationships (SAR) to optimize the compound's efficacy.

- Studies focusing on in vivo models to evaluate therapeutic potential and pharmacokinetics.

Q & A

Q. What are the standard synthetic protocols for preparing cyclopropyltriphenylphosphonium tetrafluoroborate, and what intermediates are critical for its formation?

this compound is typically synthesized via quaternization of triphenylphosphine with cyclopropyl halides, followed by anion exchange with tetrafluoroborate salts. Critical intermediates include the cyclopropyltriphenylphosphonium halide precursor, which undergoes metathesis with sodium or potassium tetrafluoroborate in polar aprotic solvents like acetonitrile or THF . Purity is ensured through recrystallization or column chromatography.

Q. What safety precautions are essential when handling this compound in laboratory settings?

The compound is hygroscopic and may release toxic fumes upon decomposition. Key precautions include:

Q. What are the primary applications of this compound in organic synthesis?

It is widely used as a precursor for Wittig and aza-Wittig reactions, enabling the synthesis of alkenes and N-heterocycles. For example, ring-opening reactions with imide anions or monothioimides yield pyrrolizidine alkaloids (e.g., (±)-isoretronecanol) or thioamide-functionalized products .

Advanced Research Questions

Q. How does the choice of nucleophile influence the reaction pathway in this compound ring-opening reactions?

Nucleophiles dictate regioselectivity and product distribution:

- Imide anions favor 5-membered N-heterocycle formation via intramolecular aza-Wittig cyclization (e.g., pyrrolizidines) .

- Monothioimides produce mixtures of cyclic and acyclic products due to competing attacks on C=S and C=O groups .

- Pyrazoles or azides lead to pyrazole-substituted esters or triazoles, respectively, through sequential nucleophilic ring-opening and Wittig reactions .

Q. How can conflicting spectroscopic data for reaction intermediates be resolved?

Structural ambiguities (e.g., regioisomers or stereochemistry) require complementary techniques:

Q. What are the thermodynamic considerations for optimizing reaction yields in Wittig-type reactions involving this compound?

Key factors include:

Q. How does the compound’s stability vary under different storage conditions?

Stability is influenced by:

- Moisture : Store in desiccators under inert gas (argon/nitrogen) to prevent hydrolysis.

- Light : Amber vials minimize photodegradation.

- Temperature : Long-term storage at –20°C reduces decomposition rates .

Methodological and Data Analysis Questions

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Q. How can researchers address contradictions in reported reaction outcomes (e.g., product selectivity)?

Systematic variables to test include:

Q. What role does this compound play in electrochemical or materials science applications?

While primarily used in synthesis, tetrafluoroborate salts are explored as electrolytes in supercapacitors. However, this compound’s phosphonium cation may offer unique ionic conductivity or thermal stability compared to imidazolium-based ionic liquids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.